![molecular formula C25H22FNO4 B565753 (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid CAS No. 1187966-93-3](/img/no-structure.png)
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid, also known as (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid, is a useful research compound. Its molecular formula is C25H22FNO4 and its molecular weight is 419.452. The purity is usually 95%.
BenchChem offers high-quality (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Activities and Molecular Mechanisms
Research into compounds with specific structures often aims to elucidate their pharmacological activities and molecular mechanisms, particularly in relation to anti-inflammatory and antimicrobial properties. For example, studies on gallic acid have highlighted its potent anti-inflammatory properties, exploring its chemical characteristics, pharmacokinetics, toxicity, and mechanisms of action, including the modulation of MAPK and NF-κB signaling pathways (Bai et al., 2020).
Environmental Behavior and Toxicity
Investigations into the occurrence, fate, and behavior of chemical compounds in the environment, such as parabens, are crucial. These studies provide insights into their biodegradability, ubiquity in surface water and sediments, and potential as weak endocrine disruptors (Haman et al., 2015).
Antimicrobial and Antioxidant Properties
The search for natural compounds with therapeutic roles often leads to the discovery of substances with antioxidant, antibacterial, hepatoprotective, and neuroprotective properties. Chlorogenic acid (CGA), for example, has been found to modulate lipid metabolism and glucose, suggesting potential applications in treating metabolic disorders (Naveed et al., 2018).
Synthetic Protocols in Drug Development
Synthetic protocols for complex chemical compounds are essential for drug development, highlighting the importance of understanding the synthesis, structure, and applications of such compounds. Studies in this area often focus on the development of novel synthetic methods that could be applied to a wide range of pharmacologically important compounds (Mazimba, 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid involves the following steps: protection of the hydroxyl groups, addition of the cyclopropyl group, formation of the benzo[k]phenanthridine ring system, and final deprotection and hydrolysis of the protected intermediates.", "Starting Materials": [ "L-(-)-Tartaric acid", "2,4-Dihydroxybenzoic acid", "Ethyl acetoacetate", "Benzaldehyde", "Cyclopropane carboxylic acid", "1,3-Dibromo-5-fluorobenzene", "Sodium borohydride", "Palladium on carbon" ], "Reaction": [ "Protection of the hydroxyl groups of L-(-)-Tartaric acid with tert-butyldimethylsilyl chloride and imidazole", "Condensation of the protected tartaric acid with ethyl acetoacetate and benzaldehyde to form the corresponding diester", "Reduction of the diester with sodium borohydride to yield the corresponding diol", "Protection of the diol with tert-butyldimethylsilyl chloride and imidazole", "Addition of cyclopropane carboxylic acid to the protected diol using N,N'-carbonyldiimidazole as a coupling agent", "Dehydration of the resulting cyclopropane diester with thionyl chloride to form the corresponding cyclopropane ketone", "Formation of the benzo[k]phenanthridine ring system by reacting the cyclopropane ketone with 2,4-dihydroxybenzoic acid and 1,3-dibromo-5-fluorobenzene in the presence of palladium on carbon", "Deprotection of the intermediate with tetra-n-butylammonium fluoride to yield the final product, (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid." ] } | |
CAS番号 |
1187966-93-3 |
製品名 |
(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid |
分子式 |
C25H22FNO4 |
分子量 |
419.452 |
IUPAC名 |
(3R,5S)-5-(6-cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-14-7-8-16-18(9-14)19(22(29)10-15(28)11-23(30)31)12-20-24(16)17-3-1-2-4-21(17)27-25(20)13-5-6-13/h1-4,7-9,12-13,15,22,28-29H,5-6,10-11H2,(H,30,31)/t15-,22+/m1/s1 |
InChIキー |
JEAIZQYPWPSXQH-QRQCRPRQSA-N |
SMILES |
C1CC1C2=NC3=CC=CC=C3C4=C5C=CC(=CC5=C(C=C24)C(CC(CC(=O)O)O)O)F |
同義語 |
(βR,δS)-6-Cyclopropyl-10-fluoro-β,δ-dihydroxybenzo[k]phenanthridine-8-pentanoic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




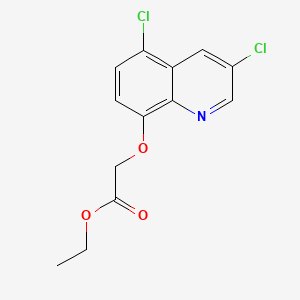
![4-{[(2R)-4-(Morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide](/img/structure/B565672.png)
![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)

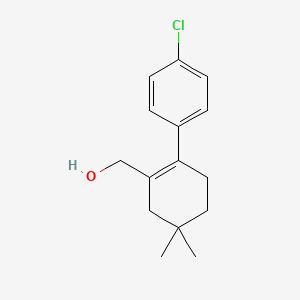
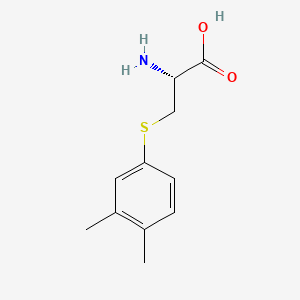
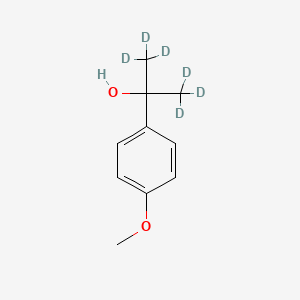
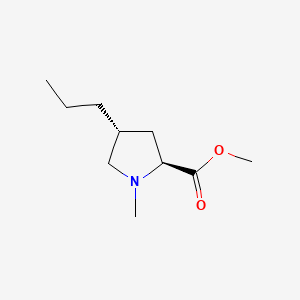

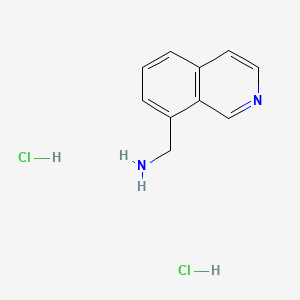
![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)